molecular formula C14H13N5O4S2 B2638478 methyl 3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034612-69-4

methyl 3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2638478
CAS RN: 2034612-69-4
M. Wt: 379.41
InChI Key: JPAWQPKBFFYAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H13N5O4S2 and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

The compound’s structural features suggest potential anti-inflammatory activity. As part of a research program targeting novel molecules, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (a structurally related compound) has demonstrated anti-inflammatory effects . Investigating the anti-inflammatory properties of our compound could be valuable for drug development.

Antifungal Activity

Exploring the antifungal potential of this compound is another avenue. Novel derivatives, such as pyridin-3-yl-pyrimidin-2-yl compounds, have been synthesized and tested against phytopathogenic fungi . Assessing its antifungal efficacy could contribute to agricultural or medical applications.

Tyrosine Kinase Inhibition

Imatinib (Gleevec), a well-known therapeutic agent for treating chronic myelogenic leukemia, inhibits tyrosine kinases. Our compound shares structural similarities with Imatinib, particularly in its pyridylpyrimidine moiety. Investigating its ability to inhibit tyrosine kinases could reveal potential therapeutic applications .

Drug Development and ADMET Characteristics

Considering the compound’s potential as a drug candidate, analyzing its ADME (absorption, distribution, metabolism, excretion, and toxicity) characteristics is crucial. Tools like SwissADME and ADMETlab can assess safety and predict drug behavior . Understanding these properties early in drug development can guide further research.

properties

IUPAC Name

methyl 3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S2/c1-23-14(20)13-12(4-6-24-13)25(21,22)16-7-10-9-19(18-17-10)11-3-2-5-15-8-11/h2-6,8-9,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWQPKBFFYAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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